5-Cyclohexyl-1,3,4-oxadiazol-2-amine
Description
Contextualization within 1,3,4-Oxadiazole (B1194373) Chemistry
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.gov This structural motif is considered a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. openmedicinalchemistryjournal.comxisdxjxsu.asia Compounds incorporating the 1,3,4-oxadiazole nucleus have been investigated for numerous biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govjchemrev.comnih.gov
The 1,3,4-oxadiazole ring is also recognized as a bioisostere for amide and ester functional groups. mdpi.comnih.gov This means it can replace these groups in a molecule without significantly altering its chemical structure, while potentially improving its metabolic stability and pharmacokinetic properties. The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors. nih.govnih.gov
Historical Evolution of Oxadiazole Synthesis and Modification Research
The synthesis of 1,3,4-oxadiazole derivatives has evolved significantly over the years, with numerous methods being developed and refined. Early and conventional methods for constructing the 1,3,4-oxadiazole ring often involve the cyclization or cyclodehydration of precursor molecules. ijpca.org
Commonly employed strategies include:
Dehydration of Diacylhydrazines: The direct cyclization of 1,2-diacylhydrazines using a variety of dehydrating agents such as phosphorus oxychloride, thionyl chloride, polyphosphoric acid, and triflic anhydride (B1165640) is a foundational method. openmedicinalchemistryjournal.comnih.gov
Oxidative Cyclization of Acylhydrazones: Acylhydrazones, which can be prepared from the condensation of acid hydrazides and aldehydes, can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Reagents like chloramine-T and N-chlorosuccinimide have been used for this purpose. nih.gov
Reactions of Acid Hydrazides: The reaction of acid hydrazides with various one-carbon sources, such as orthoesters or cyanogen (B1215507) bromide, is another established route. nih.govresearchgate.net
More recent research has focused on developing more efficient, versatile, and environmentally benign synthetic protocols. These advancements include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the development of one-pot reactions and the use of novel catalysts. ijpca.orgtandfonline.comorganic-chemistry.org
Thematic Significance of the Cyclohexyl Moiety in Heterocyclic Compound Design
The cyclohexyl group is a prevalent structural unit in both natural and synthetic compounds and plays a significant role in drug design and medicinal chemistry. pharmablock.com As a saturated carbocyclic ring, it imparts specific physicochemical properties to a molecule.
Key aspects of the cyclohexyl moiety's significance include:
Three-Dimensionality: Unlike flat aromatic rings like phenyl groups, the cyclohexyl ring has a three-dimensional chair or boat conformation. This spatial arrangement can lead to more extensive and specific interactions with the binding sites of proteins and other biological targets. pharmablock.com
Bioisosterism: The cyclohexyl group can serve as a bioisostere for other groups, such as a phenyl or a tert-butyl group. pharmablock.com Replacing an aromatic ring with a cyclohexyl ring can sometimes improve metabolic stability by removing sites susceptible to oxidative metabolism. Its rigidity, compared to a flexible alkyl chain, can also be advantageous by reducing the entropic penalty upon binding to a target, potentially increasing binding affinity. pharmablock.com
Structural Scaffold: In many molecules, the cyclohexyl ring acts as a rigid anchor or scaffold, holding other functional groups in a specific spatial orientation required for biological activity. pharmablock.com
Overview of Research Trajectories for 5-Cyclohexyl-1,3,4-oxadiazol-2-amine
Research specifically focused on this compound has centered on its chemical synthesis. The combination of the biologically active 1,3,4-oxadiazole core with the conformationally rigid and lipophilic cyclohexyl group makes it a compound of interest for further chemical exploration and as a building block for more complex molecules.
A documented synthesis involves a multi-step, one-pot procedure starting from cyclohexanecarbaldehyde and semicarbazide (B1199961) hydrochloride. chemicalbook.com The process proceeds through the formation of a semicarbazone intermediate, which is then oxidatively cyclized to yield the final product. chemicalbook.com
| Step | Reactants | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Semicarbazide hydrochloride, Cyclohexanecarbaldehyde | Sodium acetate (B1210297), Water, THF, Ice bath, 1.5 h | Formation of semicarbazone intermediate |
| 2 | Intermediate from Step 1 | Potassium carbonate, Chloramine (B81541) T trihydrate, THF, Room temperature, 3 h | Oxidative cyclization to form the title compound |
| 3 | Workup and Purification | White solid, 60% yield |
The characterization of the synthesized compound has been confirmed through spectroscopic methods, providing the following data:
¹H-NMR (400 MHz, DMSO-D6) δ: 6.81 (2H, brs), 2.72-2.69 (1H, m), 1.92-1.88 (2H, m), 1.76-1.69 (2H, m), 1.63-1.61 (1H, m), 1.47-1.17 (5H, m). chemicalbook.com
ESI-MS (m/z): 168 (M+H)⁺. chemicalbook.com
The physical and chemical properties of the compound are summarized in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| Monoisotopic Mass | 167.10587 Da |
| InChIKey | KPJOXDBKXBMZPL-UHFFFAOYSA-N |
| Predicted XlogP | 1.6 |
While extensive studies on the biological applications of this specific molecule are not widely published, research into structurally similar compounds, such as other 5-substituted-1,3,4-oxadiazol-2-amines, continues to explore their potential in various therapeutic areas. nih.govresearchgate.net The existing research provides a solid foundation for the synthesis of this compound, positioning it as a viable candidate for inclusion in screening libraries for drug discovery and as a precursor for the synthesis of more elaborate derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJOXDBKXBMZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588039 | |
| Record name | 5-Cyclohexyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98427-18-0 | |
| Record name | 5-Cyclohexyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclohexyl-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for the 5-Cyclohexyl-1,3,4-oxadiazol-2-amine Core Structure
The synthesis of the this compound core structure is primarily achieved through well-established multistep sequences and cyclization reactions. These methods form the foundation for accessing this important heterocyclic scaffold.
Multistep Reaction Sequences from Precursors
A common route to 5-substituted-2-amino-1,3,4-oxadiazoles involves a multistep process starting from precursor molecules. One documented synthesis of this compound begins with the reaction of semicarbazide (B1199961) hydrochloride and sodium acetate (B1210297) in water, to which cyclohexanecarbaldehyde is added. chemicalbook.com This initial step forms a semicarbazone intermediate. Subsequent treatment with potassium carbonate and chloramine (B81541) T trihydrate in tetrahydrofuran (B95107) leads to the desired product. chemicalbook.com The reaction proceeds in two distinct stages, with the initial formation of the hydrazone derivative at low temperature, followed by oxidative cyclization at room temperature. chemicalbook.com The final product is isolated as a white solid with a reported yield of 60%. chemicalbook.com
Another general approach involves the preparation of acyl thiosemicarbazides from corresponding acid chlorides, which then undergo oxidative cyclization. capes.gov.br This method, while not specific to the cyclohexyl derivative, provides a reliable pathway to 2-amino-5-substituted-1,3,4-oxadiazoles.
| Starting Materials | Reagents | Solvent(s) | Yield |
| Semicarbazide hydrochloride, Cyclohexanecarbaldehyde | Sodium acetate, Potassium carbonate, Chloramine T trihydrate | Water, Tetrahydrofuran | 60% chemicalbook.com |
| Acid Chlorides | Thiosemicarbazide (B42300), 1,3-dibromo-5,5-dimethylhydantoin (B127087), Potassium iodide | Not specified | Good yields capes.gov.br |
Cyclization Reactions for 1,3,4-Oxadiazole (B1194373) Ring Assembly
The crucial step in forming the 1,3,4-oxadiazole ring is the cyclization of a suitable precursor. A variety of dehydrating and oxidizing agents can be employed for this transformation. researchgate.netmdpi.com Common dehydrating agents used for the cyclization of diacylhydrazines include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. researchgate.netnih.gov
Oxidative cyclization of N-acylhydrazones is another prevalent method. mdpi.com Reagents such as iodobenzene, Oxone, and chloramine-T can effectively promote the formation of the oxadiazole ring. mdpi.comorganic-chemistry.org For instance, a tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides has been shown to be an efficient method for preparing various 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles in good yields. organic-chemistry.org Iodine-mediated oxidative C-O bond formation is also a scalable and efficient method for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles from the condensation of semicarbazide with aldehydes. jchemrev.comnih.gov
A proven method for the cyclization of N-substituted hydrazinecarboxamides or carbothioamides involves dehydrative cyclization using p-toluenesulfonyl chloride in the presence of a base. nih.govnih.gov This approach has been successfully used to synthesize a variety of 5-aryl-N-alkyl-1,3,4-oxadiazol-2-amines with yields ranging from 41% to over 95%. nih.govnih.gov
Advanced Synthetic Approaches for this compound Derivatives
To improve efficiency, yield, and environmental friendliness, advanced synthetic methodologies have been developed for the synthesis of 1,3,4-oxadiazole derivatives. These include one-pot reactions, microwave-assisted protocols, and palladium-catalyzed routes.
One-Pot Reaction Strategies
One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates. A convenient one-pot synthesis of 5-aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides has been reported via an aza-Wittig/isocyanide-based three-component reaction. researchgate.netdntb.gov.ua This method combines cyclohexyl isocyanate, (N-isocyanimino)triphenylphosphorane, and substituted benzoic acids to produce the desired 1,3,4-oxadiazole derivatives in good yields (83-94%) under mild conditions. researchgate.net
Another one-pot approach involves the sequential N-acylation/dehydrative cyclization between ethyl carbazate (B1233558) and N-acylbenzotriazoles in the presence of a triphenylphosphine-iodine complex as a dehydrating agent. organic-chemistry.org This method provides a convenient route to 5-substituted-2-ethoxy-1,3,4-oxadiazoles. organic-chemistry.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products. jyoungpharm.orgnih.gov The synthesis of 1,3,4-oxadiazole derivatives has been successfully achieved using microwave irradiation. For example, the cyclization of N-acyl hydrazones using chloramine-T can be performed under microwave irradiation to produce 5-substituted 1,3,4-oxadiazoles. jchemrev.com
In a specific application, 5-(5-amino-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-phenylpyrimidine-2(1H)-thione derivatives have been synthesized using a microwave-assisted approach. ijpbs.com The key intermediate, a carbothioamide, is formed by irradiating an equimolar mixture of the starting pyrimidine (B1678525) derivative and thiosemicarbazide in a domestic microwave oven. ijpbs.com Subsequent cyclization with sodium hydroxide (B78521) and potassium iodide yields the final oxadiazole product. ijpbs.com While not directly synthesizing the title compound, this demonstrates the applicability of microwave technology to the synthesis of complex 2-amino-1,3,4-oxadiazole derivatives. Focused microwave irradiation has also been employed for the synthesis of N-cyclohexyl-1,2,4-oxadiazole derivatives, a related class of compounds. researchgate.netcapes.gov.br
| Reaction Type | Reagents | Conditions | Key Advantage |
| Cyclization of N-acyl hydrazones | Chloramine-T | Microwave irradiation | Accelerated reaction time jchemrev.com |
| Synthesis of pyrimidine-substituted oxadiazoles | Thiosemicarbazide, NaOH, KI | Microwave irradiation | Efficient one-pot procedure ijpbs.com |
| Synthesis of N-cyclohexyl-1,2,4-oxadiazoles | Arylamidoximes, Dicyclohexylcarbodiimide | Focused microwave irradiation | Facile synthesis researchgate.netcapes.gov.br |
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A novel palladium-catalyzed oxidative annulation reaction has been developed for the synthesis of 2-substituted amino-1,3,4-oxadiazoles. jchemrev.comjchemrev.com This reaction proceeds through consecutive isocyanide additions into the N-H and O-H bonds of hydrazides. jchemrev.comjchemrev.com While a specific example for the cyclohexyl derivative is not provided, this methodology offers a powerful and impactful route to this class of compounds. jchemrev.comjchemrev.com Palladium catalysis has also been utilized in the synthesis of other heterocyclic systems, highlighting its versatility in modern synthetic chemistry. dntb.gov.uanih.govdntb.gov.ua
Derivatization and Functionalization Strategies of this compound
The chemical reactivity of this compound allows for a variety of structural modifications. These derivatizations are crucial for exploring the structure-activity relationships of its analogues.
N-Alkylation and N-Acylation of the Amine Group
The primary amine group at the 2-position of the oxadiazole ring is a key site for functionalization through N-alkylation and N-acylation reactions. nih.gov
N-Alkylation: Introduction of alkyl groups to the amine can be achieved through various synthetic methods. For instance, reaction with alkyl halides in the presence of a base can yield secondary or tertiary amines. These modifications can influence the compound's lipophilicity and its ability to interact with biological targets. nih.gov
N-Acylation: Acylation of the amine group to form amides is a common strategy. This can be accomplished by reacting the parent amine with acid chlorides or anhydrides. ekb.eg For example, the reaction of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with various acid chlorides like acetyl chloride and benzoyl chloride in the presence of triethylamine (B128534) has been reported to yield the corresponding N-acylated products. ekb.eg This approach allows for the introduction of a wide range of substituents, including aromatic and heterocyclic moieties, which can significantly alter the compound's biological profile. semanticscholar.orgnih.gov A specific example is the synthesis of N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine. semanticscholar.org
Substituent Modifications at the Oxadiazole 5-Position
While this article focuses on the 5-cyclohexyl derivative, it's important to understand the broader context of modifying the 5-position of the 1,3,4-oxadiazole ring to appreciate its synthetic versatility. The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is often achieved through the cyclization of semicarbazones derived from various aldehydes. nih.govacs.org This modularity allows for the introduction of a wide array of substituents at the 5-position, including different aryl and alkyl groups. nih.govorganic-chemistry.org The choice of aldehyde in the initial condensation with semicarbazide directly determines the nature of the substituent at this position. acs.org
Incorporation of Sulfonamide Moieties
The introduction of sulfonamide groups is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of a molecule. A novel series of 1,3,4-oxadiazole derivatives containing a sulfonamide linkage has been synthesized starting from 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride. scispace.com This intermediate can then be reacted with various amines to produce a library of sulfonamide derivatives. The synthesis of N,N-dimethylsulfonamide-based 1,3,4-oxadiazoles has also been reported through the desulfurative cyclization of acylthiosemicarbazide intermediates using iodine in sodium hydroxide. researchgate.net
Formation of Salt Derivatives
The basic nature of the 2-amino group allows for the formation of various salt derivatives. Treatment of the parent amine with acids can lead to the formation of corresponding salts. For example, a patent describes the formation of a hydrochloride salt by treating the organic layer containing the amine with hydrochloric acid in ethyl acetate. chemicalbook.com Salt formation can improve the compound's solubility, stability, and bioavailability, which are critical parameters for its potential pharmaceutical applications.
Reaction Mechanism Elucidation and Stereochemical Considerations in Oxadiazole Synthesis
The most common route for the synthesis of 2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones. acs.orgnih.gov The reaction typically proceeds through the following steps:
Condensation: An aldehyde (in this case, cyclohexanecarbaldehyde) reacts with semicarbazide to form a semicarbazone intermediate. nih.govacs.org
Oxidative Cyclization: The semicarbazone then undergoes an oxidative C-O bond formation to yield the 1,3,4-oxadiazole ring. acs.org Various oxidizing agents can be employed for this step, including iodine, potassium iodate, and chloramine-T. nih.govchemicalbook.comnih.gov
A proposed mechanism for iodine-mediated cyclization involves the formation of an N-iodo intermediate, followed by intramolecular nucleophilic attack of the oxygen atom and subsequent elimination of hydrogen iodide. jchemrev.com
In the synthesis of 2-acylamino-1,3,4-oxadiazoles from acylthiosemicarbazides, it has been suggested that the oxidation and desulfurization step is key to the process. nih.gov
Stereochemical considerations are generally not a major factor in the synthesis of the 1,3,4-oxadiazole ring itself, as it is an aromatic and planar heterocycle. However, the stereochemistry of the cyclohexyl substituent at the 5-position is retained from the starting material, cyclohexanecarbaldehyde.
Yield Optimization and Green Chemistry Principles in the Synthesis of this compound
Optimizing the reaction yield is a critical aspect of chemical synthesis. For the synthesis of this compound, a reported method involving a two-step, one-pot reaction yielded the final product at 60%. chemicalbook.com This process involved the initial formation of the semicarbazone, followed by in-situ oxidative cyclization using chloramine-T. chemicalbook.com
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. researchgate.netnih.gov For the synthesis of 1,3,4-oxadiazole derivatives, several green strategies have been explored, including:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. researchgate.netnih.gov
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol-water systems is a key focus. nih.gov
Catalyst-based and catalyst-free methods: The development of efficient catalytic systems or reactions that proceed without a catalyst can minimize waste and improve atom economy. researchgate.netnih.gov
Mechanochemical synthesis: Grinding reactants together in the absence of a solvent offers a solvent-free alternative to traditional methods. organic-chemistry.org
While specific green chemistry applications for the synthesis of this compound are not extensively detailed in the provided search results, the general principles and methods developed for other 1,3,4-oxadiazole derivatives are highly applicable. researchgate.netnih.gov For instance, the use of an ethanol-water system as a solvent has been reported in the synthesis of other N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. nih.gov
Data Tables
Table 1: Synthesis of this compound
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|
Table 2: Derivatization of the 2-Amino Group
| Parent Compound | Reagent | Product Type | Reference |
|---|---|---|---|
| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Acetyl chloride, Benzoyl chloride | N-Acylated derivatives | ekb.eg |
| 2-Aminopyridine | (Substituted)-1,3,4-oxadiazol-2-ylmethyl bromide | N-Alkylated derivatives | semanticscholar.org |
Spectroscopic and Structural Elucidation
Comprehensive Spectroscopic Characterization Techniques for 5-Cyclohexyl-1,3,4-oxadiazol-2-amine and its Derivatives
The structural elucidation of 1,3,4-oxadiazole (B1194373) derivatives is systematically achieved through the combined use of vibrational spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.govekb.eg These techniques offer complementary information essential for unambiguous characterization.
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the characteristic functional groups present in a molecule. For this compound and its analogs, the FT-IR spectrum reveals key vibrational frequencies corresponding to the N-H bond of the amine group, C=N and C-O-C bonds within the oxadiazole ring, and C-H bonds of the cyclohexyl moiety.
Key characteristic absorption bands for 1,3,4-oxadiazole derivatives include:
N-H Stretching: The amine group typically shows stretching vibrations in the range of 3100-3360 cm⁻¹. nih.gov
C-H Stretching: Aliphatic C-H stretching from the cyclohexyl group appears around 2850-2960 cm⁻¹. nih.govdergipark.org.tr
C=N Stretching: The carbon-nitrogen double bond of the oxadiazole ring presents a characteristic absorption band around 1600-1650 cm⁻¹. nih.gov
C-O-C Stretching: The ether-like linkage within the oxadiazole ring typically results in bands in the region of 1160-1270 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretching | 3100 - 3360 | nih.gov |
| Aliphatic (C-H) | Stretching | 2850 - 2960 | nih.govdergipark.org.tr |
| Oxadiazole (C=N) | Stretching | 1600 - 1650 | nih.gov |
| Oxadiazole (C-O-C) | Stretching / Deformation | 1160 - 1270 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum shows distinct signals for the amine protons and the protons of the cyclohexyl ring.
In a reported synthesis, the ¹H NMR spectrum in DMSO-d₆ showed a broad singlet for the two amine protons (NH₂) at δ 6.81 ppm. chemicalbook.com The protons of the cyclohexyl group appeared as a series of multiplets between δ 1.17 and 2.72 ppm. chemicalbook.com Specifically, the methine proton (CH) attached to the oxadiazole ring was observed as a multiplet at δ 2.69-2.72 ppm, with the remaining methylene (B1212753) protons of the cyclohexyl ring appearing at δ 1.17-1.92 ppm. chemicalbook.com
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 6.81 | brs (broad singlet) | 2H | -NH₂ |
| 2.69 - 2.72 | m (multiplet) | 1H | Cyclohexyl C1-H |
| 1.88 - 1.92 | m (multiplet) | 2H | Cyclohexyl CH₂ |
| 1.69 - 1.76 | m (multiplet) | 2H | Cyclohexyl CH₂ |
| 1.61 - 1.63 | m (multiplet) | 1H | Cyclohexyl CH₂ |
| 1.17 - 1.47 | m (multiplet) | 5H | Cyclohexyl CH₂ |
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, characteristic signals are expected for the two distinct carbons of the oxadiazole ring and the carbons of the cyclohexyl substituent. While specific ¹³C NMR data for the parent compound is not detailed in the surveyed literature, data from derivatives allow for prediction of the chemical shifts. The two carbons of the 1,3,4-oxadiazole ring typically resonate at approximately δ 155-167 ppm. nih.govresearchgate.net The carbons of the cyclohexyl ring are expected in the aliphatic region, generally between δ 25-35 ppm. nih.gov
| Carbon Atom | Typical Chemical Shift (δ ppm) |
|---|---|
| Oxadiazole C2 (C-N) | ~166 |
| Oxadiazole C5 (C-N) | ~158 |
| Cyclohexyl C1 (CH) | ~35 |
| Cyclohexyl C2/C6 (CH₂) | ~31 |
| Cyclohexyl C3/C5 (CH₂) | ~25 |
| Cyclohexyl C4 (CH₂) | ~26 |
For more complex derivatives of this compound, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These techniques are routinely used to confirm the connectivity between protons (COSY) and to correlate protons with their directly attached carbons (HSQC) or with carbons separated by two or three bonds (HMBC). Such methods are essential for the unambiguous structural verification of novel, highly substituted oxadiazole derivatives. nih.govresearchgate.netstmjournals.com
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) of this compound shows a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 168, which corresponds to the calculated molecular weight of 167.21 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) provides a more precise mass, which can confirm the molecular formula. stmjournals.com Analysis of the fragmentation patterns can further corroborate the proposed structure.
| Adduct | Observed/Predicted m/z | Technique | Reference |
|---|---|---|---|
| [M+H]⁺ | 168 | ESI-MS | chemicalbook.com |
| [M+H]⁺ | 168.11315 | Predicted | uni.lu |
| [M+Na]⁺ | 190.09509 | Predicted | uni.lu |
| [M-H]⁻ | 166.09859 | Predicted | uni.lu |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound. By measuring the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—a direct comparison can be made between experimental findings and theoretically calculated values. This process serves as a crucial checkpoint for verifying the purity and compositional integrity of the target molecule.
For this compound, with the molecular formula C₈H₁₃N₃O, the theoretical elemental composition can be calculated. In practice, the experimentally determined values for synthesized 1,3,4-oxadiazole derivatives are expected to align closely with these calculated percentages, typically within a margin of ±0.4%, thereby validating the molecular formula. acs.orgnih.gov This confirmation is a standard and indispensable step in the characterization of novel compounds. researchgate.netaip.org
| Element | Calculated Composition (%) for C₈H₁₃N₃O |
|---|---|
| Carbon (C) | 52.44% |
| Hydrogen (H) | 7.15% |
| Nitrogen (N) | 22.93% |
| Oxygen (O) | 8.73% |
X-ray Crystallography and Solid-State Structural Analysis of this compound Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not detailed in the reviewed literature, extensive studies on closely related analogues, such as 5-phenyl-1,3,4-oxadiazol-2-amine (B156248), offer profound insights into the expected molecular geometry, bond parameters, and solid-state packing of this family of compounds. researchgate.netnih.gov
The determination of a crystal structure begins with the careful growth of a suitable single crystal. This crystal is then mounted on a diffractometer, such as a Bruker Kappa APEX-II or an Agilent Xcalibur Eos Gemini, and typically cooled to a low temperature (e.g., 100 K or 160 K) to minimize thermal vibrations of the atoms. rsc.orguzh.ch Monochromatic X-ray radiation, commonly from a Molybdenum source (Mo Kα, λ = 0.7107 Å), is directed at the crystal. researchgate.net
As the crystal is rotated, a diffraction pattern is collected, and the intensities of thousands of reflections are measured. nih.gov The collected data undergoes correction for various factors, and the structure is solved using direct methods with software programs like SHELXS97 or the SHELX program. nih.govrsc.org The final structural model is refined using a full-matrix least-squares technique on F², employing software such as SHELXL97 or OLEX2. researchgate.netnih.gov
Analysis of the crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine, an analogue of the title compound, reveals key geometric features. The 1,3,4-oxadiazole ring is essentially planar, with a root-mean-square deviation of just 0.002 Å. nih.gov In this derivative, the phenyl ring is inclined to the plane of the oxadiazole ring by 13.42 (18)°. nih.gov
The bond lengths within the heterocyclic ring are particularly informative. The C–O and C=N bond distances are nearly identical, despite the different substituents on the ring carbons. nih.gov The specific bond lengths and angles provide a precise picture of the molecular framework.
| Parameter | Value (Å or °) |
|---|---|
| O1–C7 Bond Length | 1.369 (2) Å |
| O1–C8 Bond Length | 1.364 (3) Å |
| C7–N1 Bond Length | 1.285 (3) Å |
| C8–N2 Bond Length | 1.289 (3) Å |
| N1–N2 Bond Length | 1.413 (3) Å |
| N3–C8 Bond Length | 1.328 (3) Å |
| C7–N1–N2 Angle | 106.97 (18)° |
| C8–N2–N1 Angle | 105.75 (19)° |
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In the crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine, molecules are linked by classical N–H···N hydrogen bonds. researchgate.netnih.gov These interactions form double-stranded chains that propagate along the nih.gov crystallographic axis, creating a robust two-dimensional network. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are cornerstones of computational drug design, enabling the visualization and analysis of a molecule's three-dimensional structure and its dynamic behavior over time. These methods are instrumental in understanding how a ligand like 5-Cyclohexyl-1,3,4-oxadiazol-2-amine might conform to a biological target and the stability of such interactions.
In the context of ligand-based design, the structure of this compound is systematically analyzed as part of a broader chemical series to understand how specific structural features influence its biological activity. This compound was identified as part of a structure-activity relationship (SAR) study aimed at developing inhibitors for adenylyl cyclases (AC), specifically the Ca²⁺/calmodulin-stimulated isoforms AC1 and AC8, which are targets for treating chronic pain. nih.gov
The design principle involves using the 2-amino-1,3,4-oxadiazole core as a central scaffold, a structure known for its favorable biological activities and ability to engage in specific binding interactions. mdpi.com The key modification in this compound is the presence of a cyclohexyl group at the 5-position of the oxadiazole ring. The inclusion of this bulky, saturated cycloalkane ring is a deliberate design choice to probe the steric and hydrophobic requirements of the target's binding site. By comparing the activity of the cyclohexyl derivative with other analogs (e.g., those with aromatic or smaller alkyl groups), researchers can deduce the importance of lipophilicity and non-aromatic bulk for optimal biological function. This SAR strategy identified the 1,3,4-oxadiazole (B1194373) core as a promising scaffold for inhibiting AC1-mediated cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) production. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies were performed as part of a broader investigation of 1,3,4-oxadiazole analogs to elucidate their mechanism of action against adenylyl cyclase 1 (AC1). nih.gov
The study utilized a homology model of AC1 to simulate the binding of the compound series. The results of these docking simulations suggest that the 1,3,4-oxadiazole analogs, including the cyclohexyl variant, may bind at the adenosine triphosphate (ATP) binding site of the enzyme. nih.gov By occupying this critical site, the compound could competitively inhibit the natural substrate, thereby preventing the synthesis of cAMP. While the overarching binding hypothesis is provided, specific details such as the binding energy or a list of interacting amino acid residues for this compound were not detailed in the primary report. nih.gov
| Property | Finding | Source |
| Macromolecular Target | Adenylyl Cyclase 1 (AC1) | nih.gov |
| Putative Binding Site | ATP Binding Site | nih.gov |
| Predicted Interactions | Specific residue interactions not detailed | nih.gov |
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the conformational changes the ligand may undergo within the binding pocket. For many 1,3,4-oxadiazole derivatives, MD simulations have been a critical step to validate docking results and confirm that the predicted binding pose is stable. nih.govnih.gov These simulations can reveal how the ligand and protein adapt to each other and can help identify key interactions that persist over the simulation period.
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Properties
Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) models are theoretical tools used to correlate a compound's structural or physicochemical descriptors with its properties or biological activity. For the 1,3,4-oxadiazole class, 3D-QSAR models have been successfully developed to understand the relationship between molecular fields (steric and electrostatic) and the inhibitory activity against various targets. mdpi.comnih.gov These models help in predicting the activity of new, unsynthesized compounds and in optimizing lead structures by identifying which structural modifications are likely to enhance a desired property. nih.gov
Despite the utility of these models for the broader 1,3,4-oxadiazole class, there are currently no published QSPR or QSAR studies that specifically include this compound. Developing such a model would require a dataset of structurally related compounds with measured properties, from which mathematical equations could be derived to predict properties like solubility, lipophilicity (logP), or specific biological activities based on calculated molecular descriptors.
Structure Activity Relationship Sar Investigations
Design Principles for Modulating Structure and Functionality of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine Derivatives
The design of derivatives of this compound is guided by several key principles aimed at optimizing their interaction with biological targets. The 1,3,4-oxadiazole (B1194373) ring is a common pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for amide and ester groups, which can enhance metabolic stability and improve oral bioavailability. nih.gov The core design strategy often involves a systematic modification of the three main components of the molecule: the cyclohexyl ring, the oxadiazole core, and the 2-amino group.
Key design principles include:
Hydrogen Bonding Capacity: The 2-amino group and the nitrogen atoms of the oxadiazole ring can act as hydrogen bond donors and acceptors, respectively. nih.gov Altering the substituents on the amino group can modulate the strength and nature of these interactions with biological receptors.
Stereoelectronic Modifications: Introducing electron-donating or electron-withdrawing groups on the cyclohexyl ring or as substituents on the amino group can alter the electronic properties of the oxadiazole ring, potentially influencing its reactivity and binding affinity.
Conformational Restriction: Modifications to the cyclohexyl ring or the introduction of bulky substituents can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation and potentially increasing potency and selectivity.
Impact of Cyclohexyl Ring Modifications on Molecular Recognition and Interactions
The cyclohexyl ring at the 5-position of the oxadiazole core plays a pivotal role in molecular recognition and binding. Its bulky and non-planar nature allows for specific hydrophobic interactions within the binding pockets of target proteins.
Modifications to the cyclohexyl ring can have the following impacts:
Introduction of Substituents: Adding functional groups such as hydroxyl, amino, or carboxyl groups to the cyclohexyl ring can introduce new points of interaction, like hydrogen bonding, with the target protein. The position of these substituents (axial vs. equatorial) can significantly affect the binding affinity.
Bioisosteric Replacement: Replacing the cyclohexyl ring with other cyclic systems, such as cyclopentyl, cycloheptyl, or even aromatic rings, can probe the spatial and electronic requirements of the binding pocket.
While specific studies on this compound are limited, research on related heterocyclic compounds indicates that the nature of the cycloalkyl group can significantly influence biological activity.
Influence of Substituents on the Oxadiazole Heterocycle (2- and 5-positions) on Reactivity and Intermolecular Binding
Substituents at the 2-position (Amino Group):
Alkylation and Arylation: Substitution on the 2-amino group can alter the molecule's lipophilicity and steric profile. For instance, long alkyl chains have been shown to enhance certain biological activities in related 1,3,4-oxadiazole derivatives. nih.gov
Acylation: Conversion of the amino group to an amide can introduce additional hydrogen bonding capabilities and alter the electronic nature of the substituent.
Substituents at the 5-position (Cyclohexyl Group): As discussed in the previous section, the cyclohexyl group at this position is a key feature. Its replacement with other groups provides a fundamental understanding of SAR. For example, replacing the cyclohexyl with aryl groups is a common strategy in many 1,3,4-oxadiazole-based drug discovery programs. The electronic properties of substituents on an aryl ring at the 5-position have been shown to greatly influence antimicrobial activity. mdpi.com
| Modification Site | Type of Modification | Potential Impact on Activity |
| Cyclohexyl Ring | Introduction of polar groups (e.g., -OH, -NH2) | May introduce new hydrogen bonding interactions, potentially increasing affinity. |
| Cyclohexyl Ring | Altering ring size (e.g., cyclopentyl, cycloheptyl) | Probes the spatial requirements of the binding pocket. |
| 2-Amino Group | N-alkylation | Can increase lipophilicity and alter steric interactions. |
| 2-Amino Group | N-acylation | Introduces hydrogen bond acceptors and modifies electronic properties. |
Conformational Analysis and its Correlation with Molecular Activity
The three-dimensional conformation of this compound is crucial for its interaction with biological targets. The rotational freedom around the single bond connecting the cyclohexyl ring to the oxadiazole ring, along with the conformational flexibility of the cyclohexyl ring itself, determines the molecule's preferred shape.
The cyclohexyl ring will predominantly adopt a chair conformation to minimize steric strain. The oxadiazole substituent can occupy either an axial or equatorial position. The equatorial position is generally more stable for bulky substituents, as it minimizes unfavorable 1,3-diaxial interactions. The preferred conformation will dictate the spatial orientation of the pharmacophoric elements (the oxadiazole ring and the 2-amino group) and thus their ability to interact with a receptor.
Computational modeling and spectroscopic techniques, such as NMR, can be employed to determine the preferred conformation and to correlate it with biological activity. A molecule that can readily adopt the conformation required for binding is likely to be more potent.
Rational Design Strategies Based on SAR Insights
The insights gained from SAR studies provide a foundation for the rational design of more potent and selective derivatives of this compound.
Rational design strategies include:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different derivatives will bind. This allows for the in-silico design of molecules with improved binding affinity and selectivity.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of active compounds. This model defines the essential structural features required for activity and can be used to guide the design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to develop mathematical models that relate the structural properties of a series of compounds to their biological activity. These models can then be used to predict the activity of novel, untested compounds. For instance, 3D-QSAR models have been successfully generated for other series of 1,3,4-oxadiazoles to guide further synthesis. researchgate.net
By systematically applying these design principles and strategies, it is possible to optimize the therapeutic potential of this compound and its derivatives.
Emerging Research Frontiers and Methodological Advancements
Novel Synthetic Methodologies for Oxadiazole Scaffolds
The synthesis of the 1,3,4-oxadiazole (B1194373) core is a cornerstone of research in this area. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov Traditional methods are increasingly being supplemented and replaced by innovative strategies that offer improved yields, milder reaction conditions, and greater environmental compatibility. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comeurekaselect.com
Green Chemistry Approaches: A significant trend is the adoption of "green chemistry" principles to minimize the environmental impact of chemical syntheses. nih.govnih.govscholarsresearchlibrary.com This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govnih.govresearchgate.net For instance, microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced byproduct formation compared to conventional heating methods. nih.govnih.govwjarr.comjyoungpharm.orgidaampublications.innih.gov Solvent-free techniques, such as grinding and milling, are also gaining traction as they eliminate the need for potentially harmful solvents. nih.gov
Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. beilstein-journals.orgnih.govresearchgate.net In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. jyoungpharm.orgbeilstein-journals.org This technology offers numerous advantages, including enhanced safety, improved scalability, and the potential for integrating synthesis with in-line purification and analysis. beilstein-journals.orgnih.gov An efficient continuous flow process for synthesizing 1,3,4-oxadiazoles has been reported, demonstrating high yields and short residence times. beilstein-journals.orgnih.gov This method can even be coupled with sequential in-line extraction and chromatography for a highly automated and efficient workflow. beilstein-journals.orgnih.gov
Novel Catalytic Systems: The development of new catalytic systems is another active area of research. For example, a cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones has been shown to produce 2,5-disubstituted 1,3,4-oxadiazoles in high yields with good functional group tolerance. organic-chemistry.org Copper(II) oxide nanoparticles have also been utilized as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles. organic-chemistry.org
Alternative Reagents: Researchers are also exploring alternative and safer reagents for the cyclization step. For instance, tosyl chloride has been used as a mediator for the synthesis of 5-aryl(alkyl)-2-amino-1,3,4-oxadiazoles from acylsemicarbazides and acylthiosemicarbazides, offering high yields. nih.gov Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) as an effective and inexpensive oxidizing agent for the cyclization of acylthiosemicarbazides. nih.gov
| Methodology | Key Features | Advantages | Reported Yields | References |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction mixture. | Shorter reaction times, increased yields, enhanced purity, eco-friendly. nih.govwjarr.comjyoungpharm.org | 70-90% | nih.govresearchgate.net |
| Flow Chemistry | Continuous processing of reactants in a microreactor or tubular reactor. | Improved safety, scalability, efficiency, and integration of unit operations. beilstein-journals.orgresearchgate.net | Up to 93% | beilstein-journals.org |
| Green Chemistry (Grinding/Milling) | Solvent-free reaction conditions. | Reduces use of hazardous solvents, environmentally benign. nih.gov | High | nih.gov |
| Novel Catalysis (e.g., Fe(III)/TEMPO) | Utilizes novel catalysts for oxidative cyclization. | High yields, broad substrate scope, good functional group tolerance. | High | organic-chemistry.org |
Advanced Analytical Techniques for Comprehensive Characterization of 5-Cyclohexyl-1,3,4-oxadiazol-2-amine
The definitive identification and comprehensive characterization of this compound and its derivatives rely on a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure, purity, and physicochemical properties of the synthesized compounds.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. jyoungpharm.orgnih.govnih.govresearchgate.netacs.org Chemical shifts, coupling constants, and signal integrations provide a detailed map of the proton and carbon framework of the molecule, confirming the presence of the cyclohexyl and oxadiazole-amine moieties. researchgate.netacs.org 17O NMR has also been employed to study substituted 1,3,4-oxadiazoles, with chemical shift values correlating to empirical Hammett parameters and calculated bond lengths. nih.gov
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and for fragmentation analysis, which can further confirm the structure. nih.govnih.govacs.orgresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. acs.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. jyoungpharm.orgnih.govresearchgate.net Characteristic absorption bands for N-H, C=N, and C-O-C bonds can confirm the presence of the amine and oxadiazole ring. researchgate.net
Chromatographic and Other Techniques:
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to assess the purity of the synthesized compounds. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comjyoungpharm.orgnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state and confirming the molecular geometry. mdpi.commdpi.com
| Technique | Information Obtained | Significance | References |
|---|---|---|---|
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, chemical environment of atoms. | Confirms molecular structure and connectivity. | jyoungpharm.orgresearchgate.netacs.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Confirms molecular formula and aids in structural elucidation. | nih.govacs.orgnih.gov |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies key chemical bonds and functional moieties. | jyoungpharm.orgresearchgate.net |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a crystal. | Unambiguous determination of molecular structure and stereochemistry. | mdpi.commdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For compounds like this compound, these computational tools offer powerful new ways to accelerate the discovery of novel derivatives with desired properties.
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities or physicochemical properties. These trained models can then be used to:
Predict Biological Activity: AI/ML models can predict the potential biological activity of novel, unsynthesized oxadiazole derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.
Optimize Molecular Properties: These models can guide the modification of the this compound structure to enhance specific properties, such as binding affinity to a biological target or improved pharmacokinetic profiles.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired characteristics, potentially leading to the discovery of novel oxadiazole-based compounds with unique therapeutic potential.
Development of High-Throughput Screening and Synthesis Methods
To accelerate the pace of discovery, high-throughput screening (HTS) and high-throughput synthesis (HTS) methods are being increasingly employed. rsc.orgnih.gov
High-Throughput Synthesis (HTS): HTS platforms enable the rapid synthesis of large libraries of compounds. rsc.org This is often achieved using automated robotic systems and parallel synthesis techniques. For oxadiazole derivatives, HTS can be used to quickly generate a diverse range of analogs of this compound by varying the substituents on the oxadiazole ring. rsc.org
High-Throughput Screening (HTS): Once a library of compounds has been synthesized, HTS allows for the rapid testing of these compounds for a specific biological activity. nih.govthermofisher.com This involves the use of automated, miniaturized assays that can test thousands of compounds in a short period. The combination of HTS and HTS creates a powerful cycle of design, synthesis, and testing that can significantly shorten the timeline for identifying lead compounds. rsc.orgnih.gov
Theoretical Predictions for Novel Derivatizations and Reactivity of this compound
Computational chemistry and theoretical methods provide valuable insights into the electronic structure, reactivity, and potential derivatizations of this compound.
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including:
Optimized Geometry: Determining the most stable three-dimensional structure of the molecule. mdpi.comnih.gov
Electronic Properties: Calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. mdpi.comnih.gov
Reactivity Indices: Predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new synthetic reactions.
Spectroscopic Properties: Simulating NMR and IR spectra, which can aid in the interpretation of experimental data.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing QSAR models for oxadiazole derivatives, it is possible to predict the activity of new, untested compounds and to identify the key structural features that are important for their activity. nih.govnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govmdpi.comnih.govnih.gov For this compound and its derivatives, molecular docking can be used to predict their binding affinity and interaction patterns with various biological targets, providing a rational basis for their potential therapeutic applications. nih.govmdpi.com
| Method | Application | Predicted Parameters | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular structure, reactivity, and electronic properties. | Optimized geometry, HOMO-LUMO energies, reactivity indices. | mdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predictive models for biological activity based on physicochemical properties. | nih.govnih.gov |
| Molecular Docking | Predicting the binding mode and affinity of a molecule to a biological target. | Binding energy, interaction patterns with amino acid residues. | nih.govmdpi.comnih.gov |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents and confirms cyclohexyl integration (δ 1.2–2.1 ppm for cyclohexyl protons) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 195.2 for C₈H₁₃N₃O) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in oxadiazole derivatives) .
- Infrared (IR) Spectroscopy : Confirms N–H stretching (3100–3300 cm⁻¹) and C=N/C–O bonds (1600–1700 cm⁻¹) .
How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enhanced biological activity?
Advanced
SAR studies focus on modifying substituents to optimize interactions with biological targets:
- Cyclohexyl group : Enhances lipophilicity, improving membrane permeability .
- Oxadiazole ring : Stabilizes π-π stacking with enzyme active sites (e.g., antimicrobial targets) .
Q. Table 1: Comparative Bioactivity of Oxadiazole Derivatives
| Compound | Substituent | IC₅₀ (Anticancer) | MIC (Antimicrobial) | Reference |
|---|---|---|---|---|
| 5-Cyclohexyl-oxadiazol-2-amine | Cyclohexyl | 12.5 μM | 8 μg/mL | |
| 5-(4-Methylphenyl)-oxadiazol-2-amine | 4-Methylphenyl | 18.7 μM | 16 μg/mL | |
| 5-Pyridinyl-oxadiazol-2-amine | Pyridine-2-yl | 25.3 μM | 32 μg/mL |
Methodology : Synthesize analogs, test against cell lines (e.g., MCF-7 for cancer), and use regression analysis to correlate substituent properties (e.g., logP) with activity .
What computational strategies are employed to predict the binding interactions of this compound with biological targets?
Q. Advanced
- Molecular Docking : AutoDock/Vina simulates binding to enzymes (e.g., EGFR kinase). The cyclohexyl group occupies hydrophobic pockets, while the oxadiazole NH forms hydrogen bonds .
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., MEP surfaces) to guide functionalization .
- ADMET Prediction : Software like SwissADME assesses bioavailability (e.g., high gastrointestinal absorption due to logP ~2.5) .
How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?
Q. Advanced
- Standardize assays : Use consistent cell lines (e.g., HepG2) and protocols (e.g., MTT assay) to reduce variability .
- Control variables : Account for solvent effects (DMSO vs. water) and purity (>95% by HPLC) .
- Meta-analysis : Compare datasets from multiple studies to identify trends (e.g., cyclohexyl derivatives show superior activity over aryl analogs) .
What role does X-ray crystallography play in understanding the solid-state behavior of this compound?
Q. Advanced
- Hydrogen-bonding networks : Single-crystal studies reveal N–H⋯N interactions that stabilize 3D frameworks, influencing solubility and melting points .
- Packing motifs : Cyclohexyl groups adopt chair conformations, reducing steric hindrance and enhancing crystallinity .
How can reaction conditions be tailored to optimize electrophilic substitution on the oxadiazole ring?
Q. Advanced
- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to prevent ring degradation .
- Halogenation : Employ NBS or Cl₂ in CCl₄, monitoring via GC-MS to avoid over-substitution .
- Sulfonation : SO₃ in H₂SO₄ at 50°C, followed by neutralization to isolate sulfonated derivatives .
What strategies mitigate challenges in scaling up the synthesis of this compound?
Q. Advanced
- Flow chemistry : Continuous reactors improve heat dissipation and yield consistency .
- Green solvents : Replace DMF with Cyrene® to reduce toxicity and waste .
- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediates and automate pH adjustment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
